molecular formula C6H8N4O2 B2496775 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1517011-06-1

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2496775
CAS No.: 1517011-06-1
M. Wt: 168.156
InChI Key: FIBVNNRIJWGZOZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrazole ring fused to a partially saturated pyridine core. Its molecular formula is C₆H₄N₄O₂, with a molecular weight of 164.12 g/mol (CAS No. 7477-13-6) . The SMILES notation for this compound is c1cc2nnnn2cc1C(O)=O, reflecting its fused tetrazole-pyridine system .

The compound’s structural stability and functional group diversity suggest applications in drug discovery, particularly as a bioisostere for carboxylic acid-containing pharmacophores.

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBVNNRIJWGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine or tetrazole rings .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrazolo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. A study highlighted the antibacterial activity of these compounds against Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL for certain derivatives .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Specific derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism is thought to involve the disruption of cellular pathways essential for cancer cell survival and growth .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of various enzymes implicated in disease processes. For example, it has been explored as an inhibitor of the Polo-like kinase 1 (Plk1), which plays a critical role in cell division and cancer progression. The structure-activity relationship studies suggest that modifications to the tetrazole ring can enhance inhibitory potency .

Synthesis of Novel Polymers

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid can be utilized in the synthesis of novel polymers with unique properties. Its ability to form stable complexes with metals makes it suitable for creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Development of Sensors

The compound's electronic properties can be harnessed in the development of chemical sensors. Research indicates that tetrazole derivatives can exhibit changes in conductivity or fluorescence when exposed to specific analytes, making them valuable for environmental monitoring and detection applications .

Drug Delivery Systems

Due to its solubility characteristics and ability to form complexes with various drug molecules, this compound is being explored as a component in drug delivery systems. These systems aim to enhance the bioavailability and targeted delivery of therapeutic agents .

Prodrug Development

The compound can serve as a prodrug that releases active pharmaceutical ingredients upon metabolic conversion. This approach aims to improve the pharmacokinetic profiles of existing drugs by enhancing their solubility and stability .

Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli (MIC: 50 mg/mL)
Anticancer PropertiesInhibits tumor cell proliferation
Enzyme InhibitionPotential Plk1 inhibitor; enhanced activity with modifications
Material ScienceSynthesis of PolymersUseful for creating metal-organic frameworks
Development of SensorsChanges in conductivity/fluorescence upon analyte exposure
Pharmaceutical FormulationsDrug Delivery SystemsEnhances bioavailability and targeted delivery
Prodrug DevelopmentImproves pharmacokinetic profiles

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives demonstrated that certain modifications to the tetrazole ring significantly increased antibacterial activity against multiple strains of bacteria. This highlights the importance of structure-activity relationships in optimizing therapeutic efficacy.

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments showed that specific derivatives exhibited IC50 values indicating potent inhibition against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). This suggests potential pathways for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid with structurally related heterocyclic carboxylic acids, focusing on their synthesis, physicochemical properties, and functional roles.

Table 1: Comparative Analysis of Tetrazolo, Pyrrolo, Pyrazolo, and Imidazo Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Reference
Tetrazolo[1,5-a]pyridine-6-carboxylic acid C₆H₄N₄O₂ 164.12 Fused tetrazole-pyridine; polar carboxylic acid group N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₇H₄N₂O₂ 164.12 Pyrrole-fused pyridine; high yield (95%) 95%
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) C₇H₃ClN₂O₂ 198.57 Chloro-substituted; moderate yield (71%) 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) C₈H₆N₂O₃ 178.15 Methoxy-substituted; good yield (80%) 80%
Ethyl 5-Amino-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (9a) C₁₅H₁₄N₄O₃ 298.30 Pyrazole-pyridine hybrid; high yield (98%) and crystallinity 98%
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂ 202.64 Imidazole-fused pyridine; hydrochloride salt enhances solubility N/A
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid C₇H₉N₃O₂ 167.17 Triazole-fused pyridine; lower molecular weight than tetrazolo analogue N/A

Key Comparisons

Structural Differences and Reactivity

  • Tetrazolo vs. Pyrrolo/Pyrazolo Derivatives : The tetrazole ring in the target compound introduces four nitrogen atoms , enhancing hydrogen-bonding capacity and metabolic stability compared to pyrrole (two nitrogens) or pyrazole (three nitrogens) derivatives .
  • Substituent Effects : Chloro- and methoxy-substituted pyrrolo derivatives (e.g., 10b, 10c) exhibit reduced yields compared to unsubstituted analogues, likely due to steric or electronic effects during cyclization .

Synthetic Accessibility

  • Tetrazolo[1,5-a]pyrimidine derivatives (e.g., ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates) are synthesized via iodine-catalyzed multicomponent reactions with yields up to 98% , highlighting the efficiency of tetrazole-forming protocols .
  • Pyrazolo[4,3-c]pyridine derivatives (e.g., 9a) achieve near-quantitative yields (98%) under reflux conditions, suggesting superior reactivity of pyrazole precursors .

Physicochemical Properties The carboxylic acid group in the target compound increases aqueous solubility compared to ester derivatives (e.g., ethyl carboxylates in ).

Functional Applications

  • Tetrazolo derivatives are prized as bioisosteres for carboxylate groups in drug design due to their metabolic stability and similar pKa values .
  • Pyrrolo and pyrazolo derivatives (e.g., 10a, 9a) are commonly used in kinase inhibitor development, leveraging their planar aromatic systems for target binding .

Research Findings and Implications

  • Stability : The tetrazole ring in the target compound resists enzymatic degradation better than imidazole or triazole rings, making it advantageous for in vivo applications .
  • Diversity-Oriented Synthesis : Multicomponent reactions (e.g., iodine-catalyzed protocols) enable rapid diversification of tetrazolo scaffolds, as demonstrated in .
  • Limitations : Lower yields for substituted derivatives (e.g., 10b, 10c) suggest a need for optimized reaction conditions to improve scalability .

Biological Activity

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1211524-11-6

This compound features a tetrazole ring fused to a pyridine structure with a carboxylic acid group at the 6-position. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and receptor functions due to its structural characteristics. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes related to cancer progression and other diseases.
  • Receptor Binding : It may bind to specific receptors in biological systems, altering signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study showcased its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Research conducted on various cancer types revealed the following findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM
    • A549: 20 µM

These results indicate that the compound effectively inhibits cell proliferation and induces cell death in cancerous cells.

Case Study 1: Inhibition of Heparanase-1

A recent study investigated the potential of similar compounds in inhibiting Heparanase-1 (HPSE1), an enzyme implicated in tumor metastasis. While this study focused on derivatives of tetrazole compounds, it highlights the relevance of structural analogs in targeting HPSE1 for therapeutic purposes.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of tetrazole derivatives including this compound against multi-drug resistant strains. The results emphasized the compound's potential as an alternative treatment option in combating resistant bacterial infections.

Q & A

Basic: What are the common synthetic routes for 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of amino precursors (e.g., hydrazine derivatives) with carbonyl-containing compounds under controlled pH conditions. A key step includes the formation of the tetrazole ring via [2+3] cycloaddition, followed by hydrolysis of intermediate esters to yield the carboxylic acid moiety. Purification is achieved through recrystallization or column chromatography to ensure >95% purity .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Structural characterization employs a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the fused tetrazole-pyridine system.
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (N-H/N=N stretches).
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles, validating the bicyclic framework .

Basic: What biological targets or therapeutic areas are associated with this compound?

The fused tetrazole-pyridine scaffold is explored for interactions with enzymes (e.g., kinases) and receptors due to its hydrogen-bonding capacity. Preliminary studies suggest potential as an inhibitor in inflammatory or oncology pathways, though target validation requires further enzymatic assays and cellular models .

Advanced: How can the reactivity of the carboxylic acid group be leveraged for functionalization?

The carboxylic acid can be esterified (using acid chlorides or coupling agents) to improve membrane permeability or conjugated with amines to form amides for structure-activity relationship (SAR) studies. Reaction conditions (e.g., DCC/DMAP catalysis, 0–5°C) must be optimized to avoid side reactions at the tetrazole ring .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is critical for resolving polar degradation products. Method development should include:

  • Mobile Phase Optimization : Acetonitrile/water with 0.1% TFA for peak symmetry.
  • Forced Degradation Studies : Acid/alkaline hydrolysis to identify labile sites (e.g., ester or tetrazole ring stability) .

Advanced: How should researchers address contradictory bioactivity data in literature?

Discrepancies may arise from:

  • Structural Analog Confusion : Misassignment of substituent positions (e.g., tetrazole vs. triazole rings).
  • Assay Variability : Use standardized enzymatic assays (e.g., ATP-binding kinase assays) with positive controls. Cross-validate findings using orthogonal techniques like surface plasmon resonance (SPR) .

Advanced: What computational strategies predict binding modes of this compound with target proteins?

Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER force field) can model interactions. Focus on:

  • Key Residues : Hydrogen bonding with tetrazole N-atoms and hydrophobic contacts with the pyridine ring.
  • Binding Free Energy Calculations : MM/PBSA to rank derivatives .

Basic: What are the stability and storage recommendations for this compound?

Store at –20°C under inert atmosphere (argon) to prevent oxidation of the tetrazole ring. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Monitor degradation via TLC (Rf shifts) or HPLC .

Advanced: How does stereochemistry at the pyridine ring affect pharmacological activity?

Stereoisomers (e.g., cis vs. trans ring fusion) may exhibit divergent binding affinities. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Bioactivity comparisons require enantiopure samples .

Advanced: How does this compound compare to pyrazolo[1,5-a]pyridine derivatives in drug discovery?

Feature Tetrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine
Electron Density Higher (tetrazole N-atoms)Moderate (pyrazole C-H)
Metabolic Stability Lower (oxidative susceptibility)Higher (resistant to CYP450)
Target Selectivity Prefers polar binding pocketsFavors hydrophobic interfaces
Key differences necessitate tailored derivatization for specific targets .

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